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Clinical Outcomes in Acute Myeloid Leukemia (AML)

. Treatment Key Efficacy Key Safety Reference /

Trial Phase | Type .

Arms Outcomes Outcomes Identifier
Phase Il (Previously Volasertib + Higher response Higher incidence  NCT00804856
untreated AML, ineligible  Low-Dose rate (31% vs of febrile
for intensive therapy) Cytarabine 11.1%); Trend neutropenia,

(LDAC) vs. toward improved constipation,

LDAC alone event-free survival nausea [1]

[1]

Phase Il (POLO-AML-2;  Volasertib + Primary endpoint  Higher incidence NCT01721876
Confirmatory trial) LDAC vs. of improved of fatal infections

LDAC + overall survival reported [4]

Placebo not met [2] [3]
Phase I/1l Volasertib + Limited efficacy in - NCT00804856
(Relapsed/Refractory Cytarabine monotherapy [4] [3] [5]

AML)
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Clinical Outcomes in Non-Small Cell Lung Cancer
(NSCLC) & Myelodysplastic Syndromes (MDS)

. Treatment Key Efficacy Key Safety Reference /

Trial Phase | Type i

Arms Outcomes Outcomes Identifier
Phase Il (Second- Volasertib + No PFS Increased fatigue, NCT00824408
line advanced Pemetrexed improvement nausea, vomiting, [6]
NSCLC) VS. (median 3.3 vs diarrhea with

Pemetrexed 5.3 months); combination [6]

alone Higher ORR

(21.3% vs 10.6%)
[6]

Phase Il (Second- Volasertib Lack of efficacy  Lower rate of Gl NCT00824408
line advanced Monotherapy (median PFS 1.4  events vs pemetrexed [6]
NSCLC) months); [6]

Recruitment
stopped early [6]

Phase | Volasertib + Preliminary Most common DLT: NCT01957644,
(MDS/CMML/AML) Azacitidine activity (ORR: hematological NCT02201329,
25-40%) [2] toxicity NCT02721875

(thrombocytopenia, [2]

neutropenia) [2]

Experimental Protocols in Key Studies

For researchers, the methodologies from these trials provide a foundation for designing future studies.

e Study 1: Phase II Trial in NSCLC (NCT00824408) [6]

o Objective: To compare the efficacy and safety of volasertib monotherapy and in combination
with pemetrexed versus pemetrexed monotherapy in second-line treatment for advanced
NSCLC.
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o Patients: Adults with advanced NSCLC whose disease had progressed after first-line platinum-
based chemotherapy.

o Design: Randomized, open-label, phase Il. An initial run-in phase (n=12) determined the dose
for combination therapy (volasertib 300 mg). Patients were then randomized to volasertib
(n=37), volasertib + pemetrexed (n=47), or pemetrexed alone (n=47).

o Treatment: All drugs were administered intravenously on Day 1 of every 21-day cycle.

o Primary Endpoint: Progression-free survival (PFS).

o Secondary Endpoints: Objective response rate (ORR), pharmacokinetics, and safety.

e Study 2: Phase I Trials in MDS/AML (NCT01957644, NCT02201329, NCT02721875) [2]

o Objective: To determine the maximum tolerated dose (MTD) and safety of volasertib, both as
a monotherapy and in combination with azacitidine.

o Patients: Adults with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or acute
myeloid leukemia (AML).

o Design: Open-label, phase |, dose-escalation. Volasertib was administered intravenously in
28-day cycles on various schedules (e.g., Days 1 and 15; Days 1 and 8). In combination arms,
patients received subcutaneous azacitidine (75 mg/m?) on Days 1-7.

o Dose-Limiting Toxicity (DLT) Definition: Primarily grade 4 thrombocytopenia or other grade
>3 non-hematological toxicities considered drug-related.

o Primary Endpoint: MTD.

o Secondary Endpoints: Safety, preliminary anti-cancer activity (ORR).

Mechanisms of Action and Resistance

Understanding velasertib's mechanism and resistance pathways is crucial for interpreting clinical outcomes

and designing new combination strategies.
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Diagram 1: Velasertib's mechanism of action and common resistance pathways. Resistance can occur via
MDRI1-mediated efflux, PLK1 ATP-binding domain mutations, or upregulation of survival pathways like
PI3K/AKT [4] [3].
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e Primary Mechanism: Volasertib is a potent, selective ATP-competitive inhibitor of Polo-like kinase 1
(PLK1), a serine/threonine kinase essential for mitotic entry, spindle formation, and chromosome
segregation [3]. Inhibition leads to mitotic arrest and apoptosis [3].

¢ Synergistic Rationale for Combinations: Combining volasertib with cell cycle-dependent
chemotherapies (e.g., cytarabine, azacitidine) or targeted agents aims to enhance cancer cell death
by targeting multiple pathways simultaneously [7] [4].

e Documented Resistance Mechanisms:

o MDR1 Expression: Overexpression of the multidrug resistance protein 1 (MDR1) pump
effluxes volasertib from cancer cells [4].

o PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 can reduce volasertib binding
[4].

o Adaptive Survival Pathways: Volasertib treatment can upregulate the PI3K/AKT survival
pathway, suggesting a rationale for co-targeting [4].

The clinical development of velasertib highlights the challenges of translating preclinical promise into
successful patient outcomes. While initial studies showed potential, particularly in AML, subsequent phase

III trials did not confirm a significant survival benefit.

e For future research, focusing on predictive biomarkers (e.g., PLK1 expression levels, MDR1
status) may help identify patient subgroups most likely to respond [4].

¢ Exploring combinations with novel targeted agents, such as PI3K inhibitors, could overcome
inherent and adaptive resistance mechanisms [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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